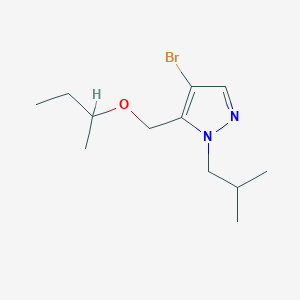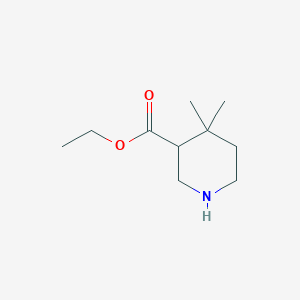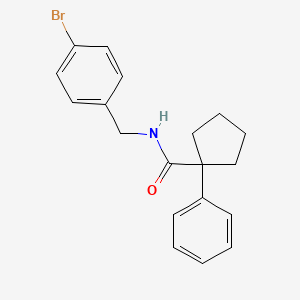
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide, also known as CTB or CTPB, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. It is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor in response to glutamate stimulation. This results in increased signaling through the receptor and downstream pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has been shown to enhance synaptic plasticity, which is the ability of neurons to modify their connections in response to activity. This is thought to underlie learning and memory processes in the brain. Additionally, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has been shown to modulate pain perception and has potential as an analgesic agent. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has also been shown to have potential as a treatment for various neurological and psychiatric disorders, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide is its selectivity for mGluR5, which allows for more specific modulation of this receptor compared to other compounds. Additionally, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has a long half-life, which allows for sustained modulation of mGluR5 activity. However, one limitation of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide is its relatively low potency compared to other mGluR5 modulators, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide and its use as a research tool and potential therapeutic agent. One area of interest is the role of mGluR5 in neurodevelopmental disorders, such as autism spectrum disorders and Fragile X syndrome. Additionally, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide may have potential as a treatment for drug addiction, as mGluR5 has been implicated in drug-seeking behavior. Finally, further research is needed to fully understand the physiological and biochemical effects of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide involves several steps, including the reaction of 4-ethenylbenzoic acid with 1,1,1-trimethyl-N-(dimethylamino) methaniminium chloride to form the corresponding iminium salt. This is followed by the reaction with cyanide ion to form the nitrile, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with 4-fluorobenzoyl chloride to form the benzamide.
Applications De Recherche Scientifique
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has been used extensively as a research tool in neuroscience due to its ability to selectively modulate mGluR5 activity. This receptor is involved in various physiological processes, including learning and memory, synaptic plasticity, and pain perception. Additionally, mGluR5 has been implicated in several neurological and psychiatric disorders, including autism spectrum disorders, Fragile X syndrome, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-4-ethenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-6-12-7-9-13(10-8-12)14(19)18-16(5,11-17)15(2,3)4/h6-10H,1H2,2-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQDDLODWWOVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)C1=CC=C(C=C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)

![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)

![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)

![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)



